molecular formula C21H22N2O4S2 B2656133 N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 2415472-22-7

N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No. B2656133
CAS RN: 2415472-22-7
M. Wt: 430.54
InChI Key: PKWUMBORGPWUQZ-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-4-pyrrolidin-1-ylsulfonylbenzamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. FTY720 has been found to exhibit immunomodulatory, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-4-pyrrolidin-1-ylsulfonylbenzamide acts as a sphingosine-1-phosphate (S1P) receptor agonist. S1P is a bioactive lipid that regulates various cellular processes, including cell proliferation, differentiation, and migration. N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-4-pyrrolidin-1-ylsulfonylbenzamide binds to S1P receptors on lymphocytes, inducing their internalization and degradation, thereby reducing their number in the circulation. N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-4-pyrrolidin-1-ylsulfonylbenzamide also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-4-pyrrolidin-1-ylsulfonylbenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the number of circulating lymphocytes, inhibit the production of pro-inflammatory cytokines and chemokines, and promote the differentiation of regulatory T cells. N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-4-pyrrolidin-1-ylsulfonylbenzamide has also been found to exhibit neuroprotective effects by reducing neuronal apoptosis and promoting neurogenesis.

Advantages and Limitations for Lab Experiments

N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-4-pyrrolidin-1-ylsulfonylbenzamide has several advantages for lab experiments. It exhibits immunomodulatory and anti-inflammatory effects, making it a useful tool for studying the immune system and inflammatory processes. N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-4-pyrrolidin-1-ylsulfonylbenzamide can also be used to study the role of S1P receptors in various cellular processes. However, N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-4-pyrrolidin-1-ylsulfonylbenzamide has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, making it difficult to maintain stable concentrations in cell cultures or animal models. N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-4-pyrrolidin-1-ylsulfonylbenzamide also exhibits off-target effects, which may confound experimental results.

Future Directions

N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-4-pyrrolidin-1-ylsulfonylbenzamide has several potential future directions for research. It can be studied for its therapeutic potential in various diseases, including autoimmune diseases, inflammatory diseases, and neurodegenerative diseases. N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-4-pyrrolidin-1-ylsulfonylbenzamide can also be used to study the role of S1P receptors in various cellular processes, including cell proliferation, differentiation, and migration. Future research may also focus on developing more stable and selective analogs of N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-4-pyrrolidin-1-ylsulfonylbenzamide for therapeutic use.

Synthesis Methods

N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-4-pyrrolidin-1-ylsulfonylbenzamide is synthesized by reacting 2-amino-2-(2-furyl) acetic acid with 3-bromothiophene to form N-[2-(furan-2-yl)-2-thiophen-3-ylethyl] glycine. This intermediate is then reacted with 4-chlorobenzoyl chloride to form N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-4-chlorobenzamide. Finally, this compound is reacted with pyrrolidine and sodium hydride to form N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-4-pyrrolidin-1-ylsulfonylbenzamide.

Scientific Research Applications

N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-4-pyrrolidin-1-ylsulfonylbenzamide has been extensively studied for its therapeutic potential in various diseases. It has been found to exhibit immunomodulatory effects by inhibiting the egress of lymphocytes from lymphoid tissues, thereby reducing the number of circulating lymphocytes. N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-4-pyrrolidin-1-ylsulfonylbenzamide has been shown to be effective in the treatment of multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. It has also been found to be effective in the treatment of inflammatory bowel disease, rheumatoid arthritis, and asthma.

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c24-21(22-14-19(17-9-13-28-15-17)20-4-3-12-27-20)16-5-7-18(8-6-16)29(25,26)23-10-1-2-11-23/h3-9,12-13,15,19H,1-2,10-11,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWUMBORGPWUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide

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